molecular formula C14H26ClN B1194653 Somantadine hydrochloride CAS No. 68693-30-1

Somantadine hydrochloride

Cat. No. B1194653
CAS RN: 68693-30-1
M. Wt: 243.81 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of soman, a compound related to somantadine hydrochloride, involves stereospecific interactions and the isolation of its stereoisomers with high optical purity, accomplished through optical resolution and specific inhibitions and hydrolysis reactions in biological environments (Benschop et al., 1984). This showcases the complex synthetic pathways required for compounds with specific stereochemical configurations, which could be analogous to the synthesis of this compound.

Molecular Structure Analysis

Molecular structure plays a crucial role in the physical and chemical properties of compounds. The analysis of organophosphorus compounds, such as soman, emphasizes the importance of understanding molecular interactions, especially hydrogen bonding with surfaces, which significantly impacts the adsorption and reactivity of these compounds (Davis et al., 2014). This analysis could parallel the importance of molecular structure analysis in comprehending the reactivity and interactions of this compound.

Chemical Reactions and Properties

The hydrolysis of soman, facilitated by catalysts such as hypochlorite ions, demonstrates how chemical reactions can significantly alter the stability and toxicity of compounds (Xu et al., 2021). Understanding the chemical reactions and properties of this compound would similarly involve examining how it interacts with various agents and conditions, impacting its stability and functionality.

Physical Properties Analysis

The study of the physical properties of organophosphorus compounds, including their adsorption behavior and interaction with surfaces, provides insights into their environmental fate and potential decontamination strategies. For instance, the strong hydrogen bonding between soman and silica surfaces influences the desorption energies and environmental persistence of these compounds (Davis et al., 2014). Analyzing the physical properties of this compound would similarly focus on its behavior under different environmental conditions and potential applications.

Chemical Properties Analysis

The catalytic hydrolysis of soman demonstrates the potential for specific chemical modifications and catalysts to enhance the reactivity and reduce the toxicity of hazardous compounds (Xu et al., 2021). Understanding the chemical properties of this compound would involve exploring its reactivity, potential catalytic interactions, and the influence of various functional groups on its chemical behavior.

Scientific Research Applications

  • Soman, a neurotoxicant, causes acetylcholinesterase inhibition leading to excess acetylcholine, resulting in seizures and respiratory distress. Rapid anticholinergic therapeutic intervention can increase survival but does not prevent seizure-related brain damage. Gene expression profiling in rat hippocampus post-soman exposure provides insights into the molecular pathogenesis and potential neurodegeneration mechanisms caused by soman (Dillman et al., 2009).

  • Research on organophosphate nerve agents like Soman has highlighted the neurological and neuropathological consequences of exposure. These studies emphasize the need for anticonvulsant inclusion in treatment for exposed individuals (Petras, 1994).

  • HI-6, an oxime, is effective against organophosphate poisoning when combined with atropine. It reactivates acetylcholinesterase in the diaphragm and intercostal muscles but not in the brain, indicating that the primary lesion in severe soman poisoning occurs in peripheral acetylcholinesterase in the respiratory musculature (Clement, 1982).

  • A study involving pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats showed that high intramuscular doses of HI 6 could reach the brain in sufficient amounts to reactivate inhibited brain acetylcholinesterase (Cassel et al., 1997).

  • The combination of donepezil and procyclidine as prophylaxis against intoxication by the nerve agent soman showed significant protective efficacy in rats. This combination may prove useful as an alternative to the current prophylaxis against nerve agent intoxication (Haug et al., 2007).

  • In a structure-activity study, HI-6 was identified as one of the least toxic and most efficacious compounds for countering soman poisoning. The study suggests brain cholinesterase inhibition is not the primary lesion in soman poisoning (Clement & Lockwood, 1982).

  • Anticonvulsant studies for soman-induced seizure activity in rats have demonstrated the efficacy of benzodiazepines and the modest effectiveness of pentobarbital in terminating seizures. Other antiepileptics showed limited effectiveness (Shih et al., 1999).

Mechanism of Action

Target of Action

Somantadine hydrochloride, an adamantane derivative, is primarily an antiviral agent . It targets the M2 proton channel of the influenza A virus . This channel plays a crucial role in the viral life cycle, allowing the release of viral genetic material into the host cytoplasm .

Mode of Action

The antiviral mechanism of action of this compound involves antagonism of the influenza A M2 proton channel . This antagonism prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In addition to its antiviral properties, it also acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

It is known to interfere with the viral protein, m2, which is needed for the viral particle to become “uncoated” once it is taken inside the cell by endocytosis . This interference disrupts the viral life cycle, preventing the virus from replicating within the host cell.

Pharmacokinetics

This compound exhibits good bioavailability, with 86–90% of the drug being absorbed after oral administration . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life of the drug ranges from 10–31 hours , and it is primarily excreted in the urine .

Result of Action

The primary result of this compound’s action is the prevention of influenza A virus replication within the host cell . By blocking the M2 proton channel, it prevents the release of viral genetic material, thereby inhibiting the virus’s ability to reproduce . This can help to reduce the severity and duration of influenza A infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effects on the central nervous system mean that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs . Additionally, as it is cleared by the kidneys, it is contraindicated in persons with end-stage kidney disease . Due to its anticholinergic effects, it should be taken with caution by those with enlarged prostates or glaucoma .

Safety and Hazards

Amantadine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Amantadine, in its immediate-release or extended-release formulations, can be employed without the risk of developing dyskinesia and with minimal risk of developing impulse control disorder. There is ongoing debate in the movement disorder community about the initial treatment of Parkinson’s disease with levodopa vs dopamine agonists or monoamine oxidase inhibitors .

properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYQQGVXUPSJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218827
Record name Somantadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68693-30-1
Record name Somantadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somantadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOMANTADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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